2-(2-Bromophenyl)propanedial
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Overview
Description
2-(2-Bromophenyl)propanedial is an organic compound with the molecular formula C9H7BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanedial group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)propanedial typically involves the bromination of a suitable phenylpropane derivative. One common method includes the bromination of 2-phenylpropanedial using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of 2-(2-Bromophenyl)propanoic acid or 2-(2-Bromophenyl)propanone.
Reduction: Formation of 2-(2-Bromophenyl)propanediol.
Substitution: Formation of 2-(2-Hydroxyphenyl)propanedial or other substituted derivatives.
Scientific Research Applications
2-(2-Bromophenyl)propanedial has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)propanedial involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde groups play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, its ability to undergo redox reactions contributes to its potential as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
2-Bromobenzaldehyde: Similar structure but lacks the propanedial group.
2-(2-Chlorophenyl)propanedial: Chlorine atom instead of bromine.
2-(2-Bromophenyl)ethanedial: Shorter carbon chain.
Uniqueness: 2-(2-Bromophenyl)propanedial is unique due to the presence of both bromine and propanedial groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility compared to similar compounds .
Properties
IUPAC Name |
2-(2-bromophenyl)propanedial |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNJJNCYMJCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C=O)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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